molecular formula C14H15F2N3O B11125518 N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide

N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11125518
M. Wt: 279.28 g/mol
InChI Key: VDRVGNSTPICJGC-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain is introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a suitable electrophile, such as a halogenated butanamide.

    Introduction of the Difluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of difluorobenzyl oxides and pyrazole oxides.

    Reduction: Formation of difluorobenzyl alcohols and reduced pyrazole derivatives.

    Substitution: Formation of substituted difluorobenzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-4-(1H-imidazol-1-yl)butanamide: Similar structure with an imidazole ring instead of a pyrazole ring.

    N-(2,6-difluorobenzyl)-4-(1H-triazol-1-yl)butanamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-(2,6-difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide is unique due to the specific combination of the difluorobenzyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H15F2N3O

Molecular Weight

279.28 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C14H15F2N3O/c15-12-4-1-5-13(16)11(12)10-17-14(20)6-2-8-19-9-3-7-18-19/h1,3-5,7,9H,2,6,8,10H2,(H,17,20)

InChI Key

VDRVGNSTPICJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CCCN2C=CC=N2)F

Origin of Product

United States

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